molecular formula C9H11NO4S B1644977 4-Methyl-3-[(methylsulfonyl)amino]benzoic acid CAS No. 450368-33-9

4-Methyl-3-[(methylsulfonyl)amino]benzoic acid

Cat. No.: B1644977
CAS No.: 450368-33-9
M. Wt: 229.26 g/mol
InChI Key: QIQLVVVOWQKYAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-[(methylsulfonyl)amino]benzoic acid is a chemical compound with the molecular formula C9H11NO4S and a molecular weight of 229.26 . It is a biochemical used for proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11NO4S/c1-6-3-4-7(9(11)12)5-8(6)10-15(2,13)14/h3-5,10H,1-2H3,(H,11,12) . This indicates that the compound has a benzoic acid core with a methyl group and a methylsulfonyl amino group attached to the benzene ring.


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.

Scientific Research Applications

Medicinal Chemistry Applications

  • EP1 Receptor Antagonists : Derivatives of 4-Methyl-3-[(methylsulfonyl)amino]benzoic acid, such as heteroaryl sulfonamides, have been identified as selective EP1 receptor antagonists. This discovery is significant for developing potential therapeutic agents targeting various physiological and pathological processes (Naganawa et al., 2006).
  • Class III Antiarrhythmic Activity : Certain 4-[(methylsulfonyl)amino]benzamides and sulfonamides exhibit potent Class III antiarrhythmic activity, indicating their potential as therapeutic agents for arrhythmia without affecting conduction (Ellingboe et al., 1992).

Material Science Applications

  • Nanofiltration Membranes : Novel sulfonated thin-film composite nanofiltration membranes incorporating sulfonated aromatic diamine monomers demonstrate improved water flux and dye treatment capabilities. These membranes are significant for water purification and treatment of dye solutions (Liu et al., 2012).

Environmental Treatment

  • Dye Treatment : Research has shown that sulfonated polyimides, derived from diamines like 4,4′-diaminodiphenyl ether-2,2′-disulfonic acid, offer promising applications in direct methanol fuel cells and water treatment, displaying high proton conductivity and stability towards oxidation (Fang et al., 2002).

Plant Growth Regulation

  • Stress Tolerance in Plants : Benzoic acid derivatives, including those structurally related to this compound, have been found to induce multiple stress tolerances in plants, suggesting a potential role in agricultural practices to enhance plant resilience against environmental stressors (Senaratna et al., 2004).

Synthesis and Characterization

  • Synthetic Approaches : Various studies have detailed the synthesis and characterization of sulfonamide derivatives, indicating the versatility of this compound in chemical synthesis. These works contribute to the development of novel compounds with potential applications in drug development and materials science (Dineshkumar & Thirunarayanan, 2019).

Mechanism of Action

The mechanism of action for this compound is not specified in the retrieved data. Its use in proteomics research suggests it may interact with proteins or enzymes in some way .

Safety and Hazards

The safety data sheet (SDS) for this compound can be found online . It’s important to refer to the SDS for handling and safety information.

Future Directions

The future directions for this compound are not specified in the retrieved data. Given its use in proteomics research , it may continue to be used in the study of proteins and their functions.

Properties

IUPAC Name

3-(methanesulfonamido)-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-6-3-4-7(9(11)12)5-8(6)10-15(2,13)14/h3-5,10H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQLVVVOWQKYAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201248330
Record name 4-Methyl-3-[(methylsulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201248330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

450368-33-9
Record name 4-Methyl-3-[(methylsulfonyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=450368-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3-[(methylsulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201248330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-3-[(methylsulfonyl)amino]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-Methyl-3-[(methylsulfonyl)amino]benzoic acid
Reactant of Route 3
Reactant of Route 3
4-Methyl-3-[(methylsulfonyl)amino]benzoic acid
Reactant of Route 4
Reactant of Route 4
4-Methyl-3-[(methylsulfonyl)amino]benzoic acid
Reactant of Route 5
Reactant of Route 5
4-Methyl-3-[(methylsulfonyl)amino]benzoic acid
Reactant of Route 6
Reactant of Route 6
4-Methyl-3-[(methylsulfonyl)amino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.